2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: A simpler thiazole derivative with similar structural features.
4-methylphenylthiazole: Another thiazole derivative with a methylphenyl group.
Uniqueness
2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3OS2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3OS2/c1-9-4-6-12(7-5-9)13-8-21-16(18-13)19-15(20)14-10(2)17-11(3)22-14/h4-8H,1-3H3,(H,18,19,20) |
InChI Key |
AGXMOZWHSMXTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=C(S3)C)C |
Origin of Product |
United States |
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